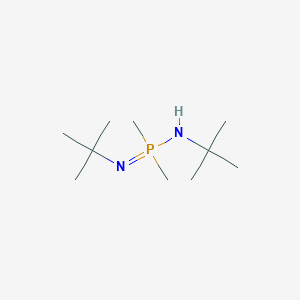
N,N'-Di-tert-butyl-P,P-dimethylphosphinimidic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is an organophosphorus compound characterized by the presence of tert-butyl and dimethyl groups attached to a phosphinimidic amide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide typically involves the reaction of tert-butylamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butylamine: tert-Butylamine is synthesized by the reaction of isobutylene with ammonia in the presence of a catalyst.
Reaction with dimethylphosphinic chloride: tert-Butylamine is then reacted with dimethylphosphinic chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkoxides, amines, or halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphinimidic amides
科学研究应用
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for creating materials with specific functionalities.
作用机制
The mechanism by which N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can act as a ligand, binding to metal centers and altering their electronic and steric properties. This interaction can modulate the activity of metal-dependent enzymes or catalytic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions.
相似化合物的比较
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
N-tert-Butylbenzenesulfinimidoyl chloride: A reagent used in organic synthesis for the preparation of imines and other nitrogen-containing compounds.
Di-tert-butyl N,N-diisopropylphosphoramidite: A phosphoramidite used in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Uniqueness
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphinimidic amide core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a ligand in coordination chemistry further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
61152-35-0 |
|---|---|
分子式 |
C10H25N2P |
分子量 |
204.29 g/mol |
IUPAC 名称 |
N-[tert-butylimino(dimethyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H25N2P/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11H,1-8H3 |
InChI 键 |
DGNSRXYLZJNMDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NP(=NC(C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



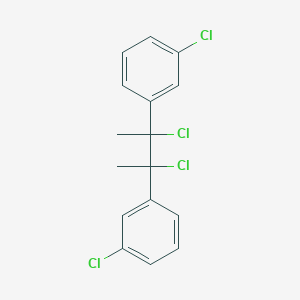
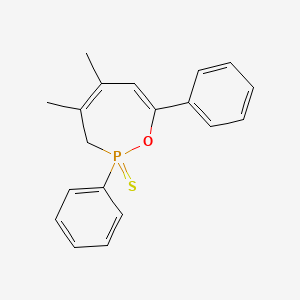

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)
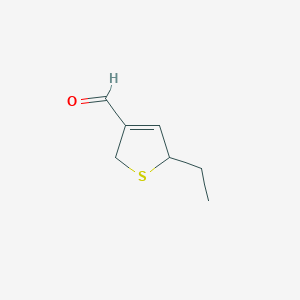
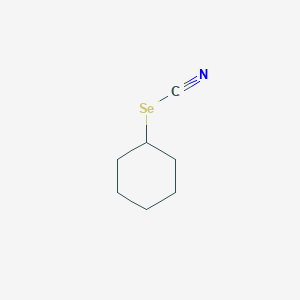

![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)

